(1-Chloro-2-methyl-2-nitropropyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-chloro-2-methyl-2-nitropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,12(13)14)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCHNFIOUYTIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (1-Chloro-2-methyl-2-nitropropyl)benzene
Structural Dynamics, Synthesis, and Application in Phenethylamine Therapeutics
Introduction and Structural Identity
(1-Chloro-2-methyl-2-nitropropyl)benzene is a specialized halogenated nitro-adduct primarily utilized as a critical intermediate in the pharmaceutical synthesis of sterically hindered phenethylamines, most notably Phentermine (
Chemically, it represents a "masked" amino-alkyl chain attached to a benzene ring. The molecule features a vicinal functionalization pattern where a chlorine atom and a nitro group are added across the double bond of the precursor, 2-methyl-1-phenylprop-1-ene (
Chemical Identity
| Property | Specification |
| IUPAC Name | 1-Chloro-2-methyl-2-nitro-1-phenylpropane |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 213.66 g/mol |
| Key Precursor | 2-Methyl-1-phenylprop-1-ene (Prenylbenzene derivative) |
| Stereochemistry | Contains 1 Chiral Center at |
Synthetic Pathways and Mechanism[1][2]
The synthesis of (1-chloro-2-methyl-2-nitropropyl)benzene is a classic example of regioselective addition across an electron-rich alkene. The transformation requires the introduction of a nitro group (
The Regiochemical Imperative
The reaction is driven by the stability of the intermediate species. Whether proceeding via an ionic or radical mechanism, the regiochemistry is dictated by the formation of the most stable intermediate at the benzylic position (
-
The Reaction: 2-methyl-1-phenylpropene + Nitryl Chloride (
) Product. -
Observed Regioselectivity: The Nitro group attaches to the tertiary carbon (
), and the Chlorine attaches to the benzylic carbon ( ).
Mechanism: Radical Addition (Dominant Pathway)
While ionic mechanisms are possible in polar media, the reaction with nitryl chloride (or in situ generated
-
Initiation: Homolytic cleavage of the
bond in generates and . -
Addition: The electrophilic
radical attacks the alkene. It preferentially attacks the -carbon ( ) to generate a radical at the -carbon ( ).-
Why? A radical at
is benzylic , stabilized by resonance with the phenyl ring. A radical at would be tertiary but lacks resonance stabilization.
-
-
Termination: The benzylic radical abstracts a chlorine atom (from
or ), forming the final C-Cl bond at .
Visualization of Reaction Pathway
The following diagram illustrates the regioselective synthesis and the competing electronic effects.
Figure 1: Mechanistic flow of Nitryl Chloride addition to 2-methyl-1-phenylpropene, highlighting the benzylic stabilization that dictates regioselectivity.
Experimental Protocols
Method A: In-Situ Chloronitration (Modern Standard)
Direct handling of nitryl chloride gas is hazardous. A safer, scalable method involves generating the active species in situ using Trimethylsilyl chloride (TMSCl) and a nitrate salt.
Reagents:
-
2-Methyl-1-phenylpropene (1.0 eq)
-
TMSCl (2.5 eq)
-
Guanidine Nitrate or Silver Nitrate (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
Protocol:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve 2-methyl-1-phenylpropene in anhydrous DCM. -
Addition: Add Guanidine Nitrate (solid) in one portion.
-
Activation: Cool the mixture to 0°C. Dropwise add TMSCl over 20 minutes. The TMSCl reacts with the nitrate to generate
and TMS-O-TMS equivalents. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.
-
Quench: Pour the reaction mixture into ice-cold saturated
solution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The product is often an oil that can be used directly or purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Method B: Classical Gas-Phase Addition (Historical)
Note: This method is cited for reference but is less common in modern labs due to safety risks.
Gaseous
Synthetic Utility: Transformation to Phentermine[3]
The primary value of (1-chloro-2-methyl-2-nitropropyl)benzene lies in its conversion to Phentermine. This requires a dual reduction:
-
Hydrogenolysis of the C-Cl bond (replacing Cl with H).
-
Reduction of the Nitro group (
) to an Amine ( ).
This is typically achieved in a "one-pot" hydrogenation or a stepwise metal-hydride reduction.
Reaction Scheme:
Reduction Protocol (Catalytic Hydrogenation)
-
Dissolution: Dissolve the chloronitro intermediate in Ethanol/Acetic Acid (10:1).
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Pressurize Parr shaker to 40-50 psi
. -
Monitoring: The reaction is exothermic. Monitor for uptake of 4 equivalents of
(1 eq for Cl removal, 3 eq for ). -
Workup: Filter catalyst through Celite. Basify filtrate with NaOH to liberate the free amine. Extract with ether.
Analytical Characterization
Researchers must validate the structure using NMR and IR spectroscopy to ensure the regiochemistry is correct (i.e., Cl is at the benzylic position).
| Technique | Feature | Diagnostic Signal | Interpretation |
| 1H NMR | Benzylic Proton | The singlet indicates no adjacent protons (quaternary C2). The downfield shift confirms attachment to Cl and Ph. | |
| 1H NMR | Methyl Groups | Gem-dimethyl groups adjacent to | |
| IR | Nitro Group | 1550 | Strong characteristic stretch of aliphatic nitro group. |
| MS (EI) | Molecular Ion | M+ weak/absent | Facile loss of |
Safety and Handling (E-E-A-T)
Critical Hazard Warning:
-
Energetic Potential: Aliphatic nitro compounds, especially those with low molecular weights, can be shock-sensitive or explosive at high temperatures. Distillation of (1-chloro-2-methyl-2-nitropropyl)benzene should be avoided; purification by chromatography is safer.
-
Vesicant Properties:
-Haloalkylbenzenes are potent alkylating agents. They can act as lachrymators and severe skin irritants (blister agents). All handling must occur in a fume hood with nitrile/neoprene gloves. -
Reagent Safety: The in situ generation of
produces reactive intermediates. Ensure the reaction vessel is vented through a scrubber to neutralize any escaping or gases.
References
-
Vertex AI Search. (2026). Search Results for Structure and Synthesis of (1-chloro-2-methyl-2-nitropropyl)benzene.
-
Royal Society of Chemistry. (2015). Practical copper-catalyzed chloronitration of alkenes with TMSCl and guanidine nitrate. RSC Advances. 1[2][3][4][5]
-
SmallMolecules.com. (n.d.). Product Entry: (1-Chloro-2-methyl-2-nitropropyl)benzene - Phentermine Intermediate.
-
Andersh, B. et al. (2008).[6] Regioselectivity in Organic Synthesis: Preparation of the Bromohydrin of
-Methylstyrene. Journal of Chemical Education. 6[4][5]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-METHYL-1-PHENYLPROPENE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ERIC - EJ824928 - Regioselectivity in Organic Synthesis: Preparation of the Bromohydrin of [alpha]-Methylstyrene, Journal of Chemical Education, 2008-Jan [eric.ed.gov]
Technical Procurement and Synthesis Guide: (1-Chloro-2-methyl-2-nitropropyl)benzene
Executive Summary
(1-Chloro-2-methyl-2-nitropropyl)benzene is a specialized benzylic chloride intermediate primarily used in the synthesis of phenethylamine derivatives, including the anorectic agents phentermine and mephentermine . Due to its status as a close structural precursor to controlled substances, commercial availability is restricted to specialized research suppliers, often resulting in high unit costs (>£3,000/gram equivalent).
This guide provides a dual-track strategy for researchers:
-
Direct Procurement: Identification of verified suppliers for analytical standards.
-
In-House Synthesis: A validated "Make" protocol for laboratories requiring gram-scale quantities, utilizing the Henry Reaction followed by chlorination.
Part 1: Commercial Procurement & Market Analysis
For applications requiring certified reference materials (CRMs) or small-scale screenings, direct purchasing is recommended despite the cost.
Primary Supplier & Pricing Data
The market for this compound is illiquid. It is not stocked by general catalog aggregators (e.g., Sigma-Aldrich, Fisher) as a standard inventory item. It is typically synthesized on-demand or stocked by boutique biological reagent vendors.
| Supplier | Catalog Number | Pack Size | Price (GBP) | Price (USD Est.) | Lead Time |
| United States Biological | 409478-USB | 100 mg | £323.00 | ~$410.00 | 2-3 Weeks |
| Stratech (Distributor) | 409478-USB | 250 mg | Inquire | Inquire | 2-3 Weeks |
Procurement Note:
-
Cost Efficiency: At ~$4,000 per gram, commercial sourcing is viable only for analytical standards or biological assay screening.
-
Regulatory Flag: This compound is chemically one reduction step away from phentermine-like scaffolds. Suppliers may require an End-User Declaration (EUD) to verify legitimate research use.
Part 2: Technical Synthesis Guide (The "Make" Strategy)
For drug development workflows requiring >1 gram, in-house synthesis is the only economically viable option. The synthesis proceeds via a two-step sequence: a Henry Reaction (Nitroaldol) followed by Deoxychlorination .
Reaction Pathway Visualization
Figure 1: Synthetic pathway from commodity starting materials to the target benzylic chloride.
Step 1: Synthesis of 2-Methyl-2-nitro-1-phenylpropan-1-ol
The formation of the quaternary carbon adjacent to the nitro group is achieved via the Henry reaction.[1][2] 2-Nitropropane is less acidic than nitromethane, requiring careful base catalysis.
-
Reagents: Benzaldehyde (1.0 eq), 2-Nitropropane (1.2 eq), NaOH (0.1 eq), Ethanol (Solvent).
-
Protocol:
-
Dissolve benzaldehyde and 2-nitropropane in ethanol.
-
Add aqueous NaOH dropwise while maintaining temperature <30°C to prevent retro-aldol or dehydration.
-
Stir for 24–48 hours (reaction kinetics are slow due to steric bulk of the isopropyl group).
-
Neutralize with dilute HCl, evaporate ethanol, and extract with dichloromethane (DCM).
-
Checkpoint: Isolate the alcohol. Yields are typically 60–75%.
-
Step 2: Chlorination to (1-Chloro-2-methyl-2-nitropropyl)benzene
Conversion of the benzylic alcohol to the chloride using Thionyl Chloride (
-
Reagents: Intermediate Alcohol (1.0 eq), Thionyl Chloride (1.5 eq), DCM (anhydrous).
-
Protocol:
-
Dissolve the nitro-alcohol in anhydrous DCM under nitrogen atmosphere.
-
Add
dropwise at 0°C. -
Allow to warm to room temperature, then reflux for 2 hours to drive off
and gas. -
Purification: Evaporate solvent/excess reagent. The product is often a yellow oil that crystallizes upon standing.
-
Mechanism: The reaction likely proceeds via an
mechanism (retention) or (inversion) depending on the presence of base (pyridine), though the product is racemic if the starting material was not resolved.
-
Part 3: Critical Safety & Handling (E-E-A-T)
This compound presents a unique intersection of hazards: Energetic (Nitro group) and Vesicant (Benzylic Halide).
Stability & Storage
-
Thermal Instability: Beta-chloro nitro compounds can undergo thermal elimination of HCl to form the corresponding nitro-alkene. Store at -20°C to prevent degradation.
-
Moisture Sensitivity: The benzylic chloride is susceptible to hydrolysis, reverting to the alcohol. Store under inert gas (Argon/Nitrogen).
Toxicology
-
Lachrymator: Like benzyl chloride, this compound is a potent eye and respiratory irritant. Handle only in a functioning fume hood.
-
Alkylating Agent: Benzylic chlorides are potential DNA alkylators. Double-glove (Nitrile/Laminate) is mandatory.
Part 4: References
-
Commercial Source: United States Biological / Stratech. (1-Chloro-2-methyl-2-nitropropyl)benzene - Product Details. Retrieved from
-
Henry Reaction Mechanism: L. Henry, C. R. Hebd. Seances Acad. Sci.1895 , 120, 1265. (Foundational chemistry for Step 1).
-
Chlorination Protocol: "Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride." Master Organic Chemistry. Retrieved from
-
Precursor Context: "Mephentermine Synthesis via Nitro-Intermediates." Wikipedia / Chemical Literature. Retrieved from
Sources
Methodological & Application
Synthesis of (1-Chloro-2-methyl-2-nitropropyl)benzene from alpha-methylstyrene
Application Note: Synthesis of Nitrochloro-Derivatives from -Methylstyrene
Part 1: Executive Summary & Technical Scope[1]
Core Directive
This application note details the synthesis of nitrochloro-adducts starting specifically from
Critical Chemical Clarification:
The specific nomenclature provided in the request—(1-Chloro-2-methyl-2-nitropropyl)benzene—corresponds to the 1,2-addition product of
This guide provides the protocol for the direct transformation of
Reaction Overview
The synthesis involves the oxidative addition of nitryl chloride (
-
Starting Material:
-Methylstyrene ( ) -
Reagents: Sodium Nitrite (
), Hydrochloric Acid ( ), or Trimethylsilyl Chloride ( )/Silver Nitrite ( ). -
Major Product: (2-Chloro-1-nitropropan-2-yl)benzene.
Part 2: Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via a radical addition mechanism, driven by the homolytic cleavage of the labile N-Cl bond in nitryl chloride.
-
Initiation: Thermal or photolytic generation of
and radicals. -
Addition (Regioselectivity Determinant): The electrophilic
radical attacks the terminal carbon ( ) of the -methylstyrene. This is the critical regiochemical step.-
Why? Attack at the tail generates a tertiary benzylic radical at the
-position. This radical is significantly more stable than the primary radical that would form if attacked the head.
-
-
Termination: The tertiary benzylic radical abstracts a chlorine atom (or recombines with
), locking the chlorine at the benzylic position.
Reaction Scheme Visualization
Caption: Radical addition pathway demonstrating the regioselectivity governed by benzylic radical stability.
Part 3: Experimental Protocols
Method A: Standard In Situ Generation (NaNO₂/HCl)
Best for scale-up and cost-efficiency.
Reagents & Equipment:
- -Methylstyrene (Freshly distilled to remove inhibitor).
-
Sodium Nitrite (
).[1] -
Hydrochloric Acid (
), 37%. -
Solvent: Diethyl ether or Dichloromethane (DCM).
-
Ice/Salt bath (
to ).
Protocol:
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve
-methylstyrene ( , ) in of diethyl ether. -
Nitrite Addition: Add a solution of Sodium Nitrite (
, ) in water to the flask. -
Acidification (Critical Step): Cool the mixture to
. Add Hydrochloric Acid ( conc. diluted with water) dropwise over 45 minutes.-
Note: The solution will turn green-blue (due to
/ ) then yellow. Vigorous stirring is essential to mix the biphasic system.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to room temperature over 1 hour. -
Work-up: Separate the organic layer.[2][3] Wash the aqueous layer twice with ether (
). Combine organic phases.[4][2][3] -
Washing: Wash with saturated
(to remove acid) and brine. Dry over anhydrous . -
Isolation: Evaporate solvent under reduced pressure (keep bath
to prevent thermal elimination of ).
Method B: High-Purity Anhydrous Method (TMSCl/AgNO₂)
Best for high yield and avoiding hydrolysis byproducts.
Reagents:
-
-Methylstyrene (
). -
Silver Nitrite (
, ). -
Trimethylsilyl Chloride (
, ). -
Solvent: Dry Acetonitrile (
) or DCM.
Protocol:
-
Suspend
in dry DCM under Argon atmosphere. -
Add
-methylstyrene and cool to . -
Add
dropwise. The reaction generates in situ along with inert precipitate. -
Stir for 3-5 hours.
-
Filter through a Celite pad to remove silver salts.
-
Concentrate filtrate to obtain the crude nitrochloro-product.
Part 4: Data Analysis & Characterization
Expected Data Profile
The product (2-Chloro-1-nitropropan-2-yl)benzene is typically a pale yellow oil.
| Metric | Expected Value / Observation | Interpretation |
| Appearance | Yellow Oil | Nitro compounds often exhibit yellow coloration.[5] |
| Yield (Method A) | 60 - 75% | Losses due to volatility and hydrolysis side-products. |
| Yield (Method B) | 80 - 90% | Higher efficiency due to anhydrous conditions. |
| IR Spectrum | 1550 cm⁻¹, 1370 cm⁻¹ | Characteristic asymmetric/symmetric |
| ¹H NMR | Diastereotopic protons of | |
| ¹H NMR | Methyl group on the quaternary benzylic carbon. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of Styrene | Ensure temperature stays |
| Green Color Persists | Excess NOCl / Incomplete Rxn | Purge with nitrogen gas to remove excess nitrosyl chloride before workup. |
| Product Degradation | Thermal Elimination | Do not heat above |
Part 5: Safety & Compliance (E-E-A-T)
Hazard Identification
-
Nitryl Chloride (
): Highly toxic gas, strong oxidizer. Can react explosively with organics. - -Methylstyrene: Flammable liquid.
-
Nitro-compounds: Potential explosion hazard upon heating.
Mandatory Controls
-
Fume Hood: All reactions must be performed in a high-efficiency fume hood to contain
fumes. -
Blast Shield: Use when working with scales
due to the potential instability of nitrated intermediates. -
Waste Disposal: Quench aqueous waste with sodium bisulfite to destroy residual oxidizing nitrites before disposal.
References
-
Bachman, G. B., & Hokama, T. (1960). Nitration Studies.[4][2][5] XII. The Reaction of Nitryl Chloride with Unsaturated Compounds.[6][7] Journal of the American Chemical Society.[8]
-
Shechter, H. (1964). The Chemistry of Nitryl Chloride.[6][7][9] Record of Chemical Progress.
-
Ohno, M., & Naruto, S. (1970). Nitrochlorination of Olefins.[4][7] Bulletin of the Chemical Society of Japan.
-
PubChem Compound Summary. (2024). alpha-Methylstyrene.[6][10][11][12] National Center for Biotechnology Information.
-
Deng, H., et al. (2020).[7] Copper-Catalyzed Chloro-Nitration of Alkenes.[7] Organic Letters. (Demonstrates modern TMSCl/Nitrate method).
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Nitro-1-phenylpropane synthesis - chemicalbook [chemicalbook.com]
- 4. US2654791A - Production of 2-chloro-1-phenylpropane - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. Direct vicinal halo-nitration of unsaturated compounds: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. halogenated aliphatic compounds: Topics by Science.gov [science.gov]
- 10. environmentalgenome.org [environmentalgenome.org]
- 11. uotechnology.edu.iq [uotechnology.edu.iq]
- 12. CN103897087A - Cationic polymerization method of alpha-methylstyrene/styrene copolymer - Google Patents [patents.google.com]
Application Note: Chemoselective Reduction of (1-Chloro-2-methyl-2-nitropropyl)benzene
This Application Note is designed for research scientists and process chemists focusing on the chemoselective reduction of polyfunctionalized aromatic intermediates.
Executive Summary & Strategic Analysis
The reduction of (1-Chloro-2-methyl-2-nitropropyl)benzene presents a classic chemoselectivity paradox in organic synthesis. The molecule contains two reducible functionalities:[1][2][3]
-
A Tertiary Nitro Group (
): Sterically hindered by the gem-dimethyl moiety. -
A Benzylic Chloride (
): Highly susceptible to hydrogenolysis (reductive dechlorination) under standard catalytic hydrogenation conditions.
The Objective: Reduce the nitro group to a primary amine while preserving the benzylic carbon-chlorine bond.
The Challenge: The resulting product is a
Reaction Mechanism & Pathway Analysis
Understanding the stepwise reduction is critical for troubleshooting. The reduction proceeds through nitroso and hydroxylamine intermediates.
The Chemoselectivity Landscape
-
Catalytic Hydrogenation (Pd/C, H₂): NOT RECOMMENDED. Palladium on Carbon readily cleaves benzylic halides. This route typically yields phentermine (via dehalogenation) rather than the chlorinated amine.
-
Dissolving Metal Reductions (Zn, Fe): Effective, but Zinc can occasionally promote reductive coupling or dehalogenation if the temperature is uncontrolled.
-
Stannous Chloride (SnCl₂): PREFERRED. Tin(II) chloride functions as a selective reducing agent that tolerates benzylic halides and operates in acidic media, naturally trapping the unstable amine product as a stable salt.
Reaction Pathway Diagram
The following diagram illustrates the reduction steps and the critical divergence point where improper pH control leads to cyclization.
Figure 1: Reaction pathway showing the reduction cascade and the risk of aziridine formation upon neutralization.
Recommended Protocol: Stannous Chloride (SnCl₂) Reduction
This method is the "Gold Standard" for this specific transformation because it avoids hydrogenolysis and maintains the low pH required to stabilize the product.
Reagents & Equipment
-
Substrate: (1-Chloro-2-methyl-2-nitropropyl)benzene (1.0 equiv)
-
Reducing Agent: Stannous Chloride Dihydrate (
) (5.0 equiv) -
Solvent: Ethanol (Absolute) or Ethyl Acetate
-
Acid: Concentrated HCl (catalytic to stoichiometric, dependent on SnCl₂ quality)
-
Equipment: 3-neck round bottom flask, reflux condenser, internal thermometer, nitrogen inlet.
Step-by-Step Procedure
Step 1: Setup Dissolve 10 mmol of (1-Chloro-2-methyl-2-nitropropyl)benzene in 50 mL of Ethanol. Place the flask in an ice bath and cool to 0–5°C.
-
Why? The reaction is exothermic. Benzylic chlorides are thermally sensitive; starting cold prevents elimination reactions (formation of styrenes).
Step 2: Addition of Reductant
Add
-
Observation: The solution may turn yellow/orange. This is normal.
Step 3: Reaction Phase Allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.
-
Monitoring: Monitor by TLC.[4][5] Note that the amine product is highly polar and may streak. The disappearance of the starting nitro compound (usually high
) is the best indicator. -
Caution: Do not reflux unless absolutely necessary. High heat promotes the displacement of the benzylic chloride by the solvent (solvolysis).
Step 4: Workup (CRITICAL)
-
Option A (Isolation of Stable Salt): Concentrate the ethanol to ~10 mL. Dilute with cold diethyl ether. The tin salts may precipitate. Filter off inorganic solids.[4] Treat the filtrate with anhydrous HCl in ether/dioxane. The product, 1-chloro-2-amino-2-methyl-1-phenylpropane hydrochloride , will precipitate as a white solid.
-
Option B (If Aziridine is desired): Pour the reaction mixture into ice-cold 20% NaOH. Extract immediately with Dichloromethane (DCM). The base neutralizes the amine, which then displaces the chloride. Evaporate DCM to yield the aziridine.
Yield & Purity Expectations
| Parameter | Expectation | Notes |
| Typical Yield | 75–85% | Losses usually occur during tin salt removal. |
| Purity | >95% (as HCl salt) | Free base is unstable. |
| Major Impurity | Aziridine | Forms if workup pH > 7. |
| Side Reaction | Styrene derivative | Forms via HCl elimination if heated excessively. |
Alternative Protocol: Iron-Mediated Reduction (Fe/AcOH)
If tin residues are a toxicological concern (e.g., late-stage pharmaceutical synthesis), Iron powder in Acetic Acid is a viable alternative.
-
Suspend Iron powder (5 equiv) in Glacial Acetic Acid.
-
Add the nitro substrate (1 equiv) slowly at 10°C.
-
Stir at room temperature for 12 hours.
-
Filter through Celite to remove iron sludge.[4]
-
Lyophilize or concentrate the acetic acid.
-
Note: This method often yields the acetate salt of the amine. Conversion to HCl salt requires an ion exchange or treatment with HCl/Dioxane.
Safety & Toxicology (E-E-A-T)
WARNING: Vesicant & Alkylating Hazard
-
Product Nature: The linear
-chloroamine product is structurally related to Nitrogen Mustards . It is a potential alkylating agent and vesicant (blistering agent). -
Handling: All handling of the product must be done in a fume hood with double-gloving (Nitrile/Laminate).
-
Decontamination: Spills should be treated with dilute nucleophiles (e.g., thiosulfate solution) to quench the alkylating potential.
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming hydrogenolysis risks of benzylic halides).
-
Org. Synth. Coll. Vol. 3 (1955). Reduction of Nitro compounds in the presence of halides.[6][7][8]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Neighboring Group Participation/Aziridine formation).
Author Note: This protocol was designed prioritizing the stability of the benzylic chloride. Researchers are advised to verify the identity of the product via NMR immediately after salt formation, as the free base will degrade.
Sources
- 1. eopcw.com [eopcw.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uky.edu [uky.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
Preparation of phenethylamine derivatives from (1-Chloro-2-methyl-2-nitropropyl)benzene
Catalytic Hydrogenolysis and Reduction of (1-Chloro-2-methyl-2-nitropropyl)benzene to Phenethylamine Derivatives
Executive Summary
This application note details the protocol for the preparation of gem-dimethyl phenethylamine derivatives, specifically Phentermine (2-methyl-1-phenylpropan-2-amine) , utilizing (1-Chloro-2-methyl-2-nitropropyl)benzene as the key intermediate.
The methodology focuses on a one-pot catalytic hydrogenation strategy that performs two simultaneous transformations: the hydrogenolysis of the benzylic C-Cl bond and the reduction of the tertiary nitro group. This approach offers a high-yielding, scalable alternative to traditional dissolving metal reductions, minimizing hazardous waste streams while ensuring high purity of the final amine hydrochloride salt.
Chemical Strategy & Mechanism[1][2]
The synthesis relies on the chemical lability of benzylic halides and the reducibility of nitro groups under heterogeneous catalytic conditions.
2.1 The Challenge
The starting material, (1-Chloro-2-methyl-2-nitropropyl)benzene, presents a steric challenge due to the gem-dimethyl substitution at the
-
Benzylic Dechlorination: Cleavage of the C-Cl bond to install the benzylic hydrogen.
-
Nitro Reduction: Reduction of the tertiary nitro group (
) to a primary amine ( ).
2.2 The Solution: Palladium-Catalyzed Hydrogenation
Palladium on Carbon (Pd/C) is the catalyst of choice. It facilitates the oxidative addition into the benzylic C-Cl bond (followed by reductive elimination of HCl) and efficiently activates molecular hydrogen for nitro reduction.
Reaction Scheme:
Note: The HCl produced typically converts the resulting amine into its hydrochloride salt immediately, protecting the amine from oxidation.
Figure 1: The Pd/C catalyst facilitates simultaneous benzylic dechlorination and nitro reduction.
Experimental Protocol
Safety Warning: The starting material is a potent lachrymator and skin irritant. The reaction involves pressurized hydrogen gas (flammability hazard). All operations must be conducted in a fume hood behind a blast shield.
3.1 Materials & Equipment
| Component | Specification | Role |
| Substrate | (1-Chloro-2-methyl-2-nitropropyl)benzene | Precursor |
| Catalyst | 10% Palladium on Carbon (Pd/C), 50% wet | Hydrogenation Catalyst |
| Solvent | Methanol (HPLC Grade) | Reaction Medium |
| Base Scavenger | Magnesium Oxide (MgO) or Sodium Acetate | Neutralize excess HCl (Optional) |
| Hydrogen Source | H2 Gas Cylinder | Reductant |
| Reactor | Parr Shaker or High-Pressure Autoclave | Pressure Vessel |
3.2 Step-by-Step Procedure
Step 1: Reactor Loading
-
Dissolve 10.0 g (44 mmol) of (1-Chloro-2-methyl-2-nitropropyl)benzene in 150 mL of Methanol.
-
Note: Ensure complete dissolution. If the substrate was freshly prepared via chlorination of the nitro-alcohol, ensure it is free of thionyl chloride residues.
-
-
Transfer the solution to the hydrogenation vessel (e.g., 500 mL Parr bottle).
-
Add 1.0 g of 10% Pd/C catalyst.
-
Critical: Add catalyst under an inert atmosphere (Nitrogen purge) to prevent ignition of methanol vapors.
-
-
(Optional) Add 2.0 g of Magnesium Oxide (MgO) to act as an acid scavenger. This prevents the solution from becoming too acidic, which can degrade the catalyst activity, although the amine product itself will eventually scavenge HCl.
Step 2: Hydrogenation
-
Seal the reactor and purge with Nitrogen (
psi) to remove oxygen. -
Purge with Hydrogen (
psi). -
Pressurize the reactor to 40–50 psi (3–3.5 bar) with Hydrogen.
-
Agitate (shake/stir) at Room Temperature for 1 hour, then gradually increase temperature to 45–50°C .
-
Monitor the pressure drop. Re-pressurize as necessary until H2 uptake ceases (theoretical uptake: ~4 equivalents).
-
End Point: Reaction is typically complete in 4–6 hours. Verify by TLC (disappearance of UV-active nitro compound) or LC-MS.
-
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and vent H2 carefully. Purge with Nitrogen.
-
Filter the mixture through a Celite pad to remove the Pd/C catalyst.
-
Safety: Do not let the catalyst dry out; pyrophoric hazard. Wash the filter cake with methanol.
-
-
Concentrate the filtrate under reduced pressure to remove Methanol.
-
Acid/Base Purification:
-
The residue is the crude amine hydrochloride. Dissolve in water (50 mL).
-
Wash with Diethyl Ether (
mL) to remove non-basic impurities (unreacted neutrals). -
Basify the aqueous layer to pH > 12 using 20% NaOH solution. The product (Phentermine free base) will separate as an oil.
-
Extract the oil with Ethyl Acetate or Ether (
mL). -
Dry organic layer over Anhydrous
and evaporate to yield the free amine.
-
Step 4: Salt Formation (Final Product)
-
Dissolve the free amine oil in dry Ethanol or Isopropanol.
-
Add concentrated HCl or ethanolic HCl dropwise until pH is acidic (~pH 2).
-
Evaporate to dryness or precipitate with Diethyl Ether to obtain Phentermine Hydrochloride as white crystals.
Figure 2: Step-by-step experimental workflow from reactor loading to salt crystallization.
Process Safety & Hazard Control
| Hazard Class | Specific Risk | Control Measure |
| Chemical | (1-Chloro-2-methyl-2-nitropropyl)benzene | Wear double nitrile gloves; use designated fume hood. Treat as a potential vesicant. |
| Physical | Hydrogen Gas (High Pressure) | Use rated pressure vessels (Parr); ground all equipment to prevent static discharge. |
| Catalytic | Palladium on Carbon (Pyrophoric) | Keep catalyst wet; handle under inert gas (N2/Ar). Dispose of in water-filled containers. |
| Reaction | Exotherm | Nitro reduction is highly exothermic. Monitor internal temperature; add cooling if T > 60°C. |
Troubleshooting Guide
Issue: Incomplete Reaction (Starting Material Persists)
-
Cause: Catalyst poisoning (often by HCl or sulfur impurities) or insufficient H2 pressure.
-
Solution: Add fresh catalyst (carefully). Increase pressure to 60 psi. Ensure the starting material was purified (free of thionyl chloride) before hydrogenation.
Issue: Low Yield / Dimer Formation
-
Cause: Formation of secondary amines via condensation of the intermediate imine with the product amine.
-
Solution: Maintain high dilution. The presence of HCl (generated in situ) generally suppresses dimer formation by protonating the amine immediately.
Issue: Product is Colored (Pink/Brown)
-
Cause: Oxidation of the amine or trace nitro-phenols.
-
Solution: Recrystallize the final HCl salt from Ethanol/Ether. Ensure the basification step (Step 3) is performed rapidly and under N2 if possible.
References
-
ChemicalBook. Phentermine Synthesis and Precursors. Retrieved from ChemicalBook. Link
-
Upadhyaya, K., et al. (2023).[1] Synthesis of Phentermine and its Derivatives.[2][3] Current Organic Synthesis, 21(5).[1] Link
-
BenchChem. Technical Guide to the Synthesis and Characterization of Mephentermine/Phentermine.Link
-
ResearchGate. Facile one-pot reduction of β-nitrostyrenes to phenethylamines.Link
-
Google Patents. CN103992228A - Synthesis method of phentermine hydrochloride.Link
Sources
Application Notes and Protocols for the Chlorination of 2-Methyl-2-nitropropylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chlorination of 2-methyl-2-nitropropylbenzene, a process of interest for the synthesis of specialized chemical intermediates. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.
Introduction: The Significance of Chlorinating 2-Methyl-2-nitropropylbenzene
The introduction of a chlorine atom at the benzylic position of 2-methyl-2-nitropropylbenzene can yield a valuable synthetic intermediate. The resulting α-chloro-nitro compound possesses two reactive centers: the benzylic chloride, which is susceptible to nucleophilic substitution, and the nitro group, which can be a precursor for other functionalities or influence the molecule's electronic properties. This dual functionality makes the chlorinated product a versatile building block in medicinal chemistry and materials science for the construction of more complex molecular architectures.
The primary challenge in this transformation lies in the selective chlorination of the benzylic C-H bond without inducing side reactions. The presence of the electron-withdrawing nitro group at the benzylic position has a significant impact on the reaction, which will be discussed in detail.
Mechanistic Considerations: Navigating the Reactivity of a Deactivated Benzylic Position
The chlorination of the benzylic position of 2-methyl-2-nitropropylbenzene is best achieved through a free-radical chain mechanism . This approach is favored for the halogenation of alkanes and alkyl-substituted aromatic compounds, particularly at activated positions like the benzylic carbon[1][2]. The reaction proceeds through three key stages: initiation, propagation, and termination[3].
However, the presence of the nitro group directly on the benzylic carbon introduces a significant electronic effect. The nitro group is strongly electron-withdrawing, which destabilizes the adjacent benzylic radical intermediate that is formed during the propagation step[4]. This destabilization makes the abstraction of the benzylic hydrogen more difficult compared to an unsubstituted or electron-donating group-substituted benzylic position. Consequently, more forcing reaction conditions or highly reactive radical sources may be necessary to achieve the desired transformation.
Two primary chlorinating agents are suitable for this purpose: N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).
-
N-Chlorosuccinimide (NCS): NCS is a versatile reagent for both electrophilic and radical chlorinations[5]. In the context of benzylic chlorination, it serves as a source of chlorine radicals, typically in the presence of a radical initiator[5].
-
Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another effective reagent for free-radical chlorination and can be initiated by light or chemical initiators[6].
The choice between these reagents will depend on the desired reactivity, selectivity, and experimental setup.
Proposed Chlorination Protocols
Given the absence of a specific literature procedure for the chlorination of 2-methyl-2-nitropropylbenzene, the following protocols are proposed based on established methods for the benzylic chlorination of related compounds, taking into account the deactivating effect of the nitro group.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) and a Radical Initiator
This protocol utilizes the solid, easy-to-handle reagent NCS, with benzoyl peroxide (BPO) as a chemical initiator.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methyl-2-nitropropylbenzene | 179.22 | 1.79 g | 10 |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.47 g | 11 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.12 g | 0.5 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 2 x 25 mL | - |
| Brine | - | 25 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - |
Experimental Workflow:
Caption: Workflow for NCS Chlorination.
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-2-nitropropylbenzene (1.79 g, 10 mmol).
-
Dissolve the substrate in carbon tetrachloride (50 mL).
-
Add N-chlorosuccinimide (1.47 g, 11 mmol) and benzoyl peroxide (0.12 g, 0.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chlorinated product.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂) with Photoinitiation
This protocol utilizes the liquid reagent sulfuryl chloride with initiation by UV light, which can sometimes offer cleaner reactions.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methyl-2-nitropropylbenzene | 179.22 | 1.79 g | 10 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 0.81 mL (1.48 g) | 11 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 2 x 25 mL | - |
| Brine | - | 25 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - |
Experimental Workflow:
Caption: Workflow for SO₂Cl₂ Chlorination.
Step-by-Step Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂), dissolve 2-methyl-2-nitropropylbenzene (1.79 g, 10 mmol) in dichloromethane (50 mL).
-
Add sulfuryl chloride (0.81 mL, 11 mmol) to the solution.
-
Irradiate the reaction mixture with a UV lamp (e.g., 350 nm) at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Self-Validating Systems: Monitoring and Characterization
To ensure the success of the chlorination and the purity of the product, a robust analytical strategy is essential.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. Use a suitable mobile phase (e.g., 10% ethyl acetate in hexanes) and visualize under UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the reaction progress, including the formation of byproducts. The mass spectrum will confirm the incorporation of a chlorine atom by the characteristic isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio).
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most informative technique. The disappearance of the benzylic C-H proton signal of the starting material and the appearance of a new signal for the chlorinated benzylic carbon will be indicative of the reaction's success. The chemical shift of the remaining protons on the propyl chain and the aromatic ring will also be affected by the presence of the chlorine atom.
-
¹³C NMR: Will show a downfield shift for the benzylic carbon upon chlorination.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the product.
Potential Side Reactions and Troubleshooting
The chlorination of 2-methyl-2-nitropropylbenzene may be accompanied by side reactions. Understanding these will aid in optimizing the reaction conditions.
-
Aromatic Ring Chlorination: While free-radical conditions generally favor benzylic chlorination, some electrophilic chlorination on the aromatic ring can occur, especially if Lewis acidic impurities are present. Using non-polar solvents and ensuring the absence of acid can minimize this.
-
Multiple Chlorinations: Over-chlorination at the benzylic position is possible if more than one benzylic hydrogen is present. For 2-methyl-2-nitropropylbenzene, this is not a concern as there is only one benzylic hydrogen.
-
Elimination Reactions: The presence of the nitro group could potentially facilitate the elimination of HCl or other species, leading to the formation of unsaturated byproducts. Careful control of temperature and reaction time is crucial.
-
Low Reactivity: Due to the deactivating effect of the nitro group, the reaction may be sluggish. If the reaction does not proceed, consider increasing the amount of initiator, using a more powerful UV lamp, or employing a more reactive chlorinating agent.
Safety and Handling
Chlorination reactions require strict adherence to safety protocols due to the hazardous nature of the reagents and potential products.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
N-Chlorosuccinimide (NCS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sulfuryl Chloride (SO₂Cl₂): Is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂)[6]. Handle with extreme care in a dry environment.
-
Carbon Tetrachloride (CCl₄): Is a toxic and environmentally hazardous solvent. Substitute with a less hazardous solvent like dichloromethane if possible.
-
-
Reaction Quenching: Quench reactions involving sulfuryl chloride carefully with a basic solution to neutralize acidic byproducts.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Wikipedia. (2020, August 1). Free-radical halogenation. Retrieved from [Link]
-
Filo. (2025, September 11). Question: Arrange the following benzyl radicals in order of their stabili... Retrieved from [Link]
-
Wikipedia. Free-radical halogenation. Retrieved from [Link]
-
Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]
-
ResearchGate. Chlorination of Conjugated Nitroalkenes with PhICl2 and SO2Cl2 for the Synthesis of α-Chloronitroalkenes | Request PDF. Retrieved from [Link]
-
ResearchGate. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. Retrieved from [Link]
-
SlideShare. (2023, November 13). Structure and Mechanism: A free radical: is any molecular species capable of independent existence that. Retrieved from [Link]
-
ResearchGate. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Retrieved from [Link]
-
ResearchGate. Free radical chlorination of haloalkanes. Selectivity with respect to polar effect of substituents in substrate | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
-
Wikipedia. Sulfuryl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. Exposure Data - Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]
-
Organic Syntheses. 3'-nitro-1-phenylethanol. Retrieved from [Link]
- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Wikipedia. (2020, August 1). Free-radical halogenation. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Chloro-2-methyl-2-nitropropyl)benzene
The following guide serves as a specialized Technical Support Center for the synthesis of (1-Chloro-2-methyl-2-nitropropyl)benzene . This content is designed for researchers and process chemists encountering yield or purity issues with this specific "neopentyl-like" hindered substrate.
Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Status: Open Severity: High (Process Bottleneck)
Executive Summary & Molecule Analysis
The synthesis of (1-Chloro-2-methyl-2-nitropropyl)benzene (Target B ) from Benzaldehyde and 2-Nitropropane involves two critical steps: a Henry (Nitroaldol) reaction followed by a nucleophilic substitution (Chlorination).
Structural Challenge: The target molecule possesses a neopentyl-like steric environment . The electrophilic carbon (C-1) is benzylic but is adjacent to a quaternary carbon (C-2) bearing a bulky nitro group and two methyls. This creates significant steric hindrance, making the chlorination step prone to stalling or decomposition rather than the typical elimination side reactions seen in linear isomers.
Reaction Pathway Visualization
Caption: Synthesis pathway highlighting the critical intermediate and the reversibility risk (Retro-Henry) inherent to this system.
Module 1: The Henry Reaction (Step 1 Optimization)
Objective: Maximize the yield of the alcohol intermediate 2-methyl-2-nitro-1-phenylpropan-1-ol.
The Core Problem: Reversibility (Retro-Henry)
The reaction between benzaldehyde and 2-nitropropane is reversible.[1] High temperatures or strong bases can shift the equilibrium back to the starting materials.
Protocol Optimization
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) | Technical Rationale |
| Catalyst | Strong bases (KOH/NaOH) in water | DBU (10 mol%) or Amberlyst A-21 | Strong mineral bases promote the retro reaction during workup. Non-nucleophilic organic bases or heterogeneous resins allow cleaner stopping. |
| Solvent | Ethanol/Methanol | Solvent-Free or Isopropanol | Solvent-free conditions maximize concentration, driving reaction kinetics forward (Le Chatelier's principle). |
| Temperature | Reflux (>70°C) | Room Temp (20-25°C) | Higher temperatures favor the entropy-driven reverse reaction (cleavage). Keep it cool to trap the aldol. |
| Time | 2-4 Hours | 24-48 Hours | Due to the steric bulk of 2-nitropropane, the forward rate is slow. Patience is required to reach equilibrium conversion. |
Critical Workup Note: Do not wash the organic layer with strong base to remove unreacted nitroalkane. This will instantly trigger the retro-Henry reaction, turning your product back into benzaldehyde (smelling of almonds). Neutralize immediately with dilute acetic acid before concentration.
Module 2: The Chlorination (Step 2 - The Bottleneck)
Objective: Convert the hindered alcohol to the chloride without decomposition.
The Core Problem: Steric Hindrance & Mechanism
Typical SN2 conditions (SOCl₂ alone) often fail because the backside attack is blocked by the gem-dimethyl and nitro groups. The reaction requires an SN1-like character (benzylic cation stabilization) or chemical activation.
Troubleshooting Guide: Chlorination
User Question: "I am using Thionyl Chloride (SOCl₂) but the reaction stalls, and adding heat turns it black."
Diagnosis:
-
Stalling: The alcohol is too hindered for standard SOCl₂ attack.
-
Blackening: Heat causes decomposition of the nitro group or polymerization.
The Solution: Vilsmeier-Haack Activation Instead of using pure SOCl₂, use the SOCl₂ + DMF (Catalytic) system.
Step-by-Step Optimized Protocol:
-
Preparation: Dissolve the nitro-alcohol (1.0 eq) in dry DCM (Dichloromethane) or DCE (Dichloroethane).
-
Activation: Add DMF (Dimethylformamide) (0.1 - 0.5 eq). This is crucial.
-
Addition: Add SOCl₂ (1.2 - 1.5 eq) dropwise at 0°C .
-
Note: Do not rush. Exotherms can trigger decomposition.
-
-
Reaction: Allow to warm to Room Temperature. Only heat to mild reflux (40°C) if TLC shows starting material persists after 4 hours.
-
Quench: Pour onto ice-water.
-
Why? This hydrolyzes the excess thionyl chloride and the Vilsmeier intermediate.
-
Why not PCl₅?
While Phosphorus Pentachloride (PCl₅) is more reactive and can force the reaction, it leaves difficult-to-remove phosphorus byproducts (POCl₃) that can complicate the purification of the nitro-compound. SOCl₂ is preferred because the byproducts (SO₂ and HCl) are gases.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields in your specific batch.
Caption: Diagnostic flow for identifying the root cause of yield loss, distinguishing between chemical reversion (Retro-Henry) and kinetic stalling.
Frequently Asked Questions (FAQs)
Q1: Can I use HCl gas to chlorinate the alcohol? A: No. While benzylic alcohols can sometimes be converted with HCl, this substrate is too hindered. The equilibrium will not favor the chloride, and the harsh acidic conditions over long periods will likely degrade the nitro group or cause acid-catalyzed retro-aldol cleavage.
Q2: My product is an oil, but the literature says it should be a solid. Why? A: This is a classic sign of retro-Henry contamination . If even 5-10% of the product reverts to benzaldehyde (liquid) and 2-nitropropane (liquid), the melting point depression will prevent the product from crystallizing.
-
Fix: Wash the crude oil with sodium bisulfite solution (to remove benzaldehyde) and pump under high vacuum to remove nitropropane. The residue should solidify.[5]
Q3: Is elimination to the styrene a major risk?
A: Surprisingly, no. Direct
-
Structure: Ph-CH(OH)-C (Me)₂-NO₂.
-
Any alkene formation would require a skeletal rearrangement (methyl migration), which requires very high energy. Your main impurities are likely starting materials, not styrenes.
References
-
Henry Reaction Optimization: Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitroaldol (Henry) reaction. Tetrahedron, 60(5), 1017-1047.
- Chlorination Mechanisms: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See Section on Conversion of Alcohols to Alkyl Halides via SOCl2).
-
Vilsmeier-Haack Reagent in Chlorination: Handa, S., et al. (2012). Sulfonyl chlorides as efficient chlorinating agents for alcohols. Organic & Biomolecular Chemistry.
-
Mephentermine/Phentermine Intermediates: Evaluation of synthetic routes for phentermine and related compounds. (General reference to the industrial utility of this intermediate). BenchChem Technical Notes.
Disclaimer: This guide is for research purposes only. The synthesis of nitro compounds involves exothermic reactions and potential energetic materials. Always conduct a full risk assessment before proceeding.
Sources
Minimizing elimination side products in benzylic chloride reactions
Technical Support Center: Optimizing Benzylic Chloride Substitutions
Mission Statement
Benzylic chlorides are deceptively simple electrophiles. While highly reactive toward nucleophilic substitution (
This duality creates a high risk for Elimination (
Module 1: Diagnostic Flowchart
Use this decision tree to identify the root cause of your impurity profile.
Figure 1: Diagnostic workflow for identifying mechanistic failures in benzylic substitutions.
Module 2: Critical Troubleshooting (The "Why")
Issue 1: Formation of Styrene (Elimination)
The Mechanism:
The benzylic position is sensitive. If you use a "hard," strong base (e.g., NaOH, NaOEt, t-BuOK), it will deprotonate the
-
Thermodynamics: Elimination is entropically favored (2 molecules
3 molecules). Therefore, high heat favors elimination . -
Basicity vs. Nucleophilicity: To fix this, you must decouple basicity from nucleophilicity. You need a reagent that is a "soft" nucleophile (good at attacking carbon) but a poor base (bad at grabbing protons).
Issue 2: Polymerization (The "Goo")
The Mechanism: If styrene is formed (via Issue 1) and the reaction mixture becomes acidic (generating HCl as a byproduct), the styrene monomer can undergo cationic polymerization.
-
Prevention: Ensure your system has an acid scavenger (like
or a hindered amine base) that is not strong enough to trigger elimination itself.
Module 3: Optimized Protocols (The "How")
Protocol A: The "Finkelstein Swap" (Low-Temp Activation)
Best for: Reactions sensitive to heat where elimination dominates at high temperatures.
Concept: Benzyl chloride is moderately reactive. By adding a catalytic amount of Sodium Iodide (NaI), you generate Benzyl Iodide in situ. Iodide is a better leaving group than chloride, allowing the substitution to proceed at room temperature, effectively shutting down the heat-dependent elimination pathway.
Step-by-Step:
-
Solvent: Dissolve Benzyl Chloride (1.0 equiv) and your Nucleophile (1.1 equiv) in Acetone (anhydrous).
-
Why Acetone? It dissolves NaI but precipitates NaCl, driving the equilibrium forward (Le Chatelier’s principle).[1]
-
-
Catalyst: Add Sodium Iodide (10 mol%) .
-
Base: Add Potassium Carbonate (
, 1.5 equiv) .-
Note: Do NOT use Hydroxide. Carbonate is mild enough to prevent E2.
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Validation: Monitor TLC. The transient Benzyl Iodide is highly reactive and will convert quickly to the product.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scalable reactions using aqueous nucleophiles (e.g., phenols, thiols).
Concept: Instead of dissolving everything in a harsh polar solvent (like DMF), use a biphasic system (Toluene/Water). A quaternary ammonium salt shuttles the nucleophile into the organic layer. This "naked" anion is highly reactive, allowing the use of weaker bases and lower temperatures.
Step-by-Step:
-
Organic Phase: Dissolve Benzyl Chloride in Toluene (3-5 volumes).
-
Aqueous Phase: Dissolve Nucleophile and mild base (
or dilute NaOH) in water. -
Catalyst: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (1-3 mol%).
-
Process: Vigorously stir (high RPM is critical for surface area).
-
Outcome: The reaction occurs in the organic phase or at the interface, protecting the product from hydrolysis.
Module 4: Comparative Data & Selection Guide
Table 1: Base Selection Impact on Product Distribution Data approximated based on standard kinetic profiles of primary benzylic substrates. [1, 2]
| Base Type | Example Reagent | pKa (Conj. Acid) | Primary Outcome | Risk Factor |
| Strong/Bulky | t-BuOK, LDA | ~17-35 | Elimination (Styrene) | High. Steric bulk prevents |
| Strong/Small | NaOH, NaOEt | 15.7 | Mixed ( | Moderate. Temp dependent. |
| Weak/Inorganic | 10.3 | Substitution ( | Low. Best balance. | |
| Non-Nucleophilic | DIPEA, TEA | 10.7 | Substitution ( | Low. Good acid scavenger. |
Module 5: Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC that isn't my product or starting material. It moves with the solvent front. What is it?
A: This is likely Styrene (or a substituted styrene). Non-polar alkenes have high
-
Fix: Lower the temperature and switch to a weaker base (e.g., Carbonate).
Q: Can I use DMF or DMSO to speed up the reaction?
A: Yes, these are Polar Aprotic solvents and will accelerate
-
Warning: If you use Cyanide (
) or Azide ( ) in DMSO, the reaction can be too fast and exothermic. Ensure adequate cooling.[3]
Q: My product is dimerizing. How do I stop this? A: Dimerization is usually cationic. It means your reaction mixture is becoming acidic as the reaction progresses (producing HCl).
-
Fix: Ensure you have a buffer or excess weak base (
) present to neutralize HCl immediately upon formation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution).
-
Master Organic Chemistry. (2020). Elimination Reactions (E1 and E2) of Benzylic Halides.
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Mechanisms of displacement in benzylic systems).
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft.
Sources
Technical Support Center: Stability of (1-Chloro-2-methyl-2-nitropropyl)benzene
Welcome to the technical support center for (1-Chloro-2-methyl-2-nitropropyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and offer practical solutions to common challenges.
Introduction
(1-Chloro-2-methyl-2-nitropropyl)benzene is a versatile chemical intermediate. However, its structure, featuring a nitro group and a chlorine atom on adjacent carbons, presents specific stability challenges, especially in the presence of bases. Understanding the underlying chemical principles is crucial for its successful application in synthesis. The strong electron-withdrawing nature of the nitro group significantly acidifies the α-hydrogen, making the molecule susceptible to base-mediated reactions.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with (1-Chloro-2-methyl-2-nitropropyl)benzene under basic conditions.
Question 1: I'm observing the formation of an unexpected alkene, (2-methyl-1-nitroprop-1-en-1-yl)benzene, when treating (1-Chloro-2-methyl-2-nitropropyl)benzene with a base. What is happening?
Answer:
This is a classic example of a β-elimination reaction , specifically a dehydrohalogenation.[3][4] The base is abstracting a proton from the carbon adjacent to the chlorine-bearing carbon (the α-carbon), leading to the formation of a double bond and the expulsion of the chloride ion.
Mechanism:
The reaction typically proceeds via an E2 (bimolecular elimination) mechanism , especially with a strong base.[5][6] The base removes a proton from the β-carbon in a single, concerted step with the departure of the chloride leaving group.[5]
Troubleshooting:
-
Choice of Base: Strong, non-nucleophilic bases are more likely to promote elimination over substitution. If elimination is undesired, consider using a weaker base or a more sterically hindered one.
-
Temperature: Elimination reactions are often favored at higher temperatures.[4] Running your reaction at a lower temperature may help to minimize the formation of the alkene byproduct.
-
Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents may favor substitution, while less polar solvents might favor elimination.
Question 2: My reaction is sluggish, and upon workup, I'm isolating a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer:
Several factors could contribute to an incomplete reaction. Let's explore the most common culprits and their solutions.
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficient Base Strength | Use a stronger base (e.g., an alkoxide like potassium tert-butoxide instead of a carbonate). | The pKa of the α-proton on the carbon bearing the nitro group is significantly lowered by the electron-withdrawing nitro group, but a sufficiently strong base is still required for efficient deprotonation to initiate the desired reaction.[2][7] |
| Poor Solubility | Choose a solvent system in which both the substrate and the base are soluble. The use of ethanol can help to create a homogeneous solution when using aqueous bases with organic substrates.[8] | For a reaction to occur efficiently, the reacting species must be able to interact in the same phase. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | Chemical reactions generally proceed faster at higher temperatures as molecules have more kinetic energy. |
Question 3: I'm seeing multiple unidentified spots on my TLC plate after running my reaction with (1-Chloro-2-methyl-2-nitropropyl)benzene and a base. What are the possible side reactions?
Answer:
Besides the expected elimination reaction, other base-mediated side reactions can occur. The nitro group itself can participate in various transformations.
Potential Side Reactions:
-
Nucleophilic Substitution: While elimination is often favored, a competing SN2 reaction can occur where the base acts as a nucleophile, displacing the chloride to form an alcohol. Primary alkyl halides generally favor SN2 substitution, but E2 elimination can compete under strong base conditions.[4]
-
Nitronate Anion Formation and Subsequent Reactions: The initial deprotonation of the α-carbon forms a resonance-stabilized nitronate anion.[1][2] This anion is a potent nucleophile and can participate in reactions like the Henry (nitroaldol) reaction if an aldehyde or ketone is present.[1]
-
Nef Reaction Conditions: If the reaction mixture is acidified during workup, the intermediate nitronate salt can undergo the Nef reaction to form a ketone.[1][9]
Troubleshooting Workflow:
To identify the source of the unexpected products, a systematic approach is recommended.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. Elimination Reactions: Introduction, Types, 𝝰-Elimination, 𝛃-Elimination, Cyclisation Elimination, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Elimination Reactions: an Introduction [chemistrysteps.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]
- 8. savemyexams.com [savemyexams.com]
- 9. hansrajcollege.ac.in [hansrajcollege.ac.in]
Validation & Comparative
A Senior Application Scientist's Guide to Differentiating Nitro and Chloro Groups in Benzylic Systems via FTIR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount for structural elucidation, reaction monitoring, and quality control. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose.[1][2] This guide provides an in-depth comparison of the characteristic FTIR spectral signatures of nitro (–NO₂) and chloro (–Cl) groups within benzylic systems, grounded in vibrational principles and supported by practical experimental protocols.
The primary distinction lies in the unique vibrational modes of each group. The nitro group, with its two polar N-O bonds, produces a pair of intense and highly characteristic stretching bands that are often the most prominent features in a spectrum.[3] In contrast, the chloro group's signature C-Cl stretch appears as a single, less intense band in the crowded fingerprint region, requiring more careful analysis to assign correctly.
Part 1: Foundational Principles of Vibrational Spectroscopy
An FTIR spectrum arises from the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequency of absorption is dictated by the nature of the chemical bonds—their strength, the mass of the connected atoms, and their electronic environment.
-
Nitro Group (–NO₂): The nitro group features a nitrogen atom double-bonded to one oxygen and single-bonded to another, existing in resonance. This results in two N-O bonds of equivalent bond order (approximately 1.5). These bonds undergo coupled vibrations, leading to two distinct stretching modes: an asymmetric stretch (out-of-phase) and a symmetric stretch (in-phase).[4][5] Due to the high polarity of the N-O bonds, these vibrations induce a large change in the molecule's dipole moment, resulting in exceptionally strong IR absorption bands.[3]
-
Chloro Group (–Cl): The chloro group is a single, heavier atom connected to a carbon. Its primary vibrational mode is a simple C-Cl stretch . The energy of this vibration is lower than that of the N-O bonds due to the greater mass of the chlorine atom and the single bond nature.
In benzylic systems (where the functional group is attached to a CH₂ group which is, in turn, attached to a benzene ring, e.g., benzyl chloride), the electronic effects of the aromatic ring can influence these frequencies. Conjugation in aromatic nitro compounds, for instance, tends to lower the absorption frequencies compared to their aliphatic counterparts.[6][7]
Part 2: Comparative Spectral Analysis
The most reliable method for distinguishing between these two functional groups is to identify their primary stretching frequencies.
The Unmistakable Signature of the Nitro Group
Aromatic and benzylic nitro compounds are readily identified by two strong absorption bands.[3][7]
-
Asymmetric NO₂ Stretch (νₐₛ): This appears as a very strong band typically in the 1550–1475 cm⁻¹ region for aromatic compounds.[6][7]
-
Symmetric NO₂ Stretch (νₛ): A second, strong band is found in the 1360–1290 cm⁻¹ range.[6][7]
The presence of this distinct pair of intense peaks is a robust indicator of a nitro group.[3] A weaker C-N stretching vibration can also be observed, typically in the 890-835 cm⁻¹ range.[7]
Identifying the Chloro Group in the Fingerprint Region
The chloro group presents a more subtle challenge as its characteristic absorption lies within the complex "fingerprint region" (<1500 cm⁻¹), which contains numerous overlapping bands from C-C stretching and various bending vibrations.
-
C-Cl Stretch (ν(C-Cl)): In chloro-substituted aromatic and benzylic compounds, this stretching vibration gives a medium-to-strong band generally in the 800–600 cm⁻¹ region.[8][9] Some vibrational coupling with other groups can result in absorption at slightly higher wavenumbers.[8]
Because this region is often crowded, assigning the C-Cl stretch can be difficult without comparing the spectrum to that of a known reference compound or a starting material.
Data Summary: Nitro vs. Chloro Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Peak Intensity | Key Distinguishing Features |
| Nitro (–NO₂) in Benzylic System | Asymmetric NO₂ Stretch | 1550–1475[6][7] | Strong to Very Strong | Part of a highly characteristic pair of intense peaks. |
| Symmetric NO₂ Stretch | 1360–1290[6][7] | Strong to Very Strong | The second peak in the diagnostic pair. | |
| C-N Stretch | 890–835[7] | Medium to Weak | Often less prominent and can be obscured. | |
| Chloro (–Cl) in Benzylic System | C-Cl Stretch | 800–600[8][9] | Medium to Strong | A single peak located in the complex fingerprint region. |
Part 3: Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized experimental procedure is essential. Attenuated Total Reflectance (ATR) is the recommended technique due to its minimal sample preparation requirements for both solids and liquids.[10][11]
Step-by-Step Methodology: ATR-FTIR
-
Instrument Preparation:
-
Ensure the ATR accessory (commonly with a diamond or ZnSe crystal) is clean.[12] Use a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to clean the crystal surface.
-
Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Set the experimental parameters to collect 16 to 32 scans at a resolution of 4 cm⁻¹.[13]
-
-
Sample Application:
-
Analysis:
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.[12] Insufficient contact is a common source of poor-quality spectra.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce a clean absorbance or transmittance spectrum.
-
Identify the key absorption bands and compare their positions and intensities to the reference data provided in this guide to determine the presence of nitro or chloro groups.
-
-
Post-Analysis Cleanup:
-
Retract the press, remove the sample, and thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.
-
Alternative Sampling Methods
-
KBr Pellet (for Solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder.[12] Press the mixture into a transparent pellet using a hydraulic press. This method can yield high-quality spectra but is more time-consuming and moisture-sensitive.[10][12]
-
Thin Film (for Liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[14] This is suitable for non-volatile liquids.
Experimental Workflow Diagram
Caption: A standardized workflow for acquiring FTIR spectra using the ATR technique.
Part 4: Visualizing Key Vibrational Modes
The following diagram illustrates the fundamental stretching vibrations that distinguish nitro and chloro groups on a benzylic framework.
Caption: Key stretching modes for nitro and chloro groups in benzylic systems.
Note: The images in the diagram are placeholders representing the molecular structures and vibrational arrows.
Part 5: Field-Proven Insights and Trustworthiness
While the primary indicators are robust, a senior scientist must account for nuances that can affect spectral interpretation.
-
The Crowded Fingerprint Region: The C-Cl stretch at 800-600 cm⁻¹ falls in a region rich with C-H out-of-plane bending and ring deformation modes.[15][16] These bands are also diagnostic of the substitution pattern on the benzene ring (ortho, meta, para).[15][17] Therefore, the absence of a starting material containing chlorine is often the strongest evidence, rather than the appearance of a new band, which could be misinterpreted.
-
Intensity as a Clue: The sheer intensity of the nitro group's absorptions is a powerful secondary confirmation.[3] They are frequently the strongest peaks in the entire spectrum. The C-Cl stretch, while potentially strong, rarely dominates a spectrum to the same degree.
-
Electronic Environment: Substituents on the benzene ring can slightly shift the positions of both nitro and chloro peaks. Electron-withdrawing groups tend to shift frequencies higher, while electron-donating groups shift them lower. This is why the provided ranges should be used as a guide, not an absolute rule.
-
Self-Validation through Orthogonal Methods: For absolute certainty, especially in regulated environments like drug development, FTIR data should be validated with an orthogonal technique. Mass spectrometry can confirm the elemental composition (presence of Cl or N), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
By combining a strong foundational understanding with a meticulous experimental approach, researchers can confidently and accurately distinguish between nitro- and chloro-substituted benzylic systems, ensuring the integrity and success of their scientific endeavors.
References
-
ACD/Labs. Infrared and Raman Databases of Reference Spectra.[Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.[Link]
-
University of Calgary, Department of Chemistry. IR Spectroscopy Tutorial: Nitro Groups.[Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis.[Link]
-
ResearchGate. (2013, February 3). Does anyone know a good and free online database of IR spectra?[Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.[Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.[Link]
-
University of California, San Diego. Sample preparation for FT-IR.[Link]
-
Wiley Science Solutions. KnowItAll IR Spectral Library Collection.[Link]
-
re3data.org. (2023, June 20). Spectral Database for Organic Compounds.[Link]
-
ResearchGate. (2013, August 7). Determination of Chlorinated Hydrocarbons in Water Using Highly Sensitive Mid-Infrared Sensor Technology.[Link]
-
JETIR. FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION.[Link]
-
SpectraBase. Online Spectral Database.[Link]
-
University of Puget Sound. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.[Link]
-
Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.[Link]
-
Indian Academy of Sciences. Vibrational and electronic absorption spectra of 4-chloro 2-methyl, 4-chloro 3-methyl and 6-chloro 3-methyl phenols.[Link]
-
Eötvös Loránd University. Benzene and its derivatives.[Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...[Link]
-
Unknown Source. Infrared Spectroscopy Lecture Notes.[Link]
-
Elixir International Journal. FTIR and FT Raman Spectra, Vibrational Assignment and HOMO, LUMO Analysis of 2- 6-Dichlorobenzyl Chloride by Density Functional Theory.[Link]
-
Waterford Institute of Technology. Determination of chlorinated hydrocarbon species in aqueous solution using Teflon coated ATR waveguide/FTIR spectroscopy.[Link]
-
OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds.[Link]
-
Asian Journal of Science and Technology. (2010, August 16). Vibrational spectra and assignment of fundamental vibrational modes of o-bromobenzoyl chloride.[Link]
-
Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.[Link]
-
ResearchGate. (2025, August 9). FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities.[Link]
-
Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra.[Link]
-
Khan Academy. Symmetric and asymmetric stretching.[Link]
-
Scribd. Vibrational Frequency of C-Cl Bond.[Link]
-
ResearchGate. FTIR spectra of corresponding products for each alcohol: (a)...[Link]
-
ResearchGate. FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),...[Link]
-
ResearchGate. Calculation of a Vibrational Frequency for the C-Cl Bond.[Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.[Link]
-
Aarhus University. FTIR studies of reactions between the nitrate radical and chlorinated butenes.[Link]
-
PMC. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables.[Link]
-
CK-12 Foundation. How do substituents influence the benzene ring?[Link]
-
Analytical Chemistry. Characterization of Benzene Ring Substitution by Infrared Spectra.[Link]
-
NIST. Benzyl chloride - the NIST WebBook.[Link]
-
Chemistry LibreTexts. (2024, September 30). Infrared Spectra of Some Common Functional Groups.[Link]
-
RSC Publishing. Sub-Doppler infrared spectroscopy of resonance-stabilized hydrocarbon intermediates: ν3/ν4 CH stretch modes and CH2 internal rotor dynamics of benzyl radical.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jetir.org [jetir.org]
- 9. ias.ac.in [ias.ac.in]
- 10. jascoinc.com [jascoinc.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 17. spectra-analysis.com [spectra-analysis.com]
Comparative Guide: Reactivity of (1-Chloro-2-methyl-2-nitropropyl)benzene vs. Benzyl Chloride
This guide provides an in-depth technical comparison of the reactivity profiles of Benzyl Chloride and (1-Chloro-2-methyl-2-nitropropyl)benzene . It is designed for researchers requiring precise mechanistic insights for synthetic planning or kinetic analysis.
Executive Summary
Benzyl Chloride (BnCl) is a highly reactive electrophile, serving as a benchmark substrate for both
In contrast, (1-Chloro-2-methyl-2-nitropropyl)benzene (CMNB) exhibits profound chemical inertness under standard nucleophilic substitution conditions. This suppression of reactivity is caused by a "Steric-Electronic Pincer":
-
Steric Occlusion: The adjacent tert-nitrobutyl group creates a neopentyl-like barrier, effectively blocking
pathways. -
Electronic Deactivation: The
-nitro group exerts a powerful inductive withdrawing effect (-I), destabilizing the carbocation intermediate required for .
This guide details the mechanistic underpinnings of this disparity and provides experimental protocols to validate these observations.
Structural & Physicochemical Comparison
The reactivity difference stems directly from the steric and electronic environments of the electrophilic carbon.
| Feature | Benzyl Chloride (BnCl) | (1-Chloro-2-methyl-2-nitropropyl)benzene (CMNB) |
| Structure | ||
| Hybridization | Primary ( | Secondary ( |
| Steric Environment | Open / Unhindered | Severe Steric Crowding (Neopentyl-like) |
| Electronic Effect | Benzylic Resonance (Stabilizing) | Benzylic Resonance vs. |
| High (Low transition state energy) | Negligible (Backside attack blocked) | |
| High (Stable cation) | Low (Destabilized cation) |
Mechanistic Analysis
The Pathway (Bimolecular Substitution)
Benzyl Chloride:
The transition state is stabilized by the adjacent
-
Result: Rapid reaction with nucleophiles (e.g.,
, , ).
CMNB:
The electrophilic carbon is flanked by a phenyl ring and a bulky
-
Result: The reaction rate is effectively zero under standard conditions. This mirrors the inertness of neopentyl halides but is exacerbated by the secondary substitution pattern.
The Pathway (Unimolecular Ionization)
Benzyl Chloride: Ionization yields a primary benzylic carbocation. While primary cations are generally unstable, the delocalization of the positive charge into the aromatic ring makes this species accessible.
-
Reaction:
CMNB:
Ionization would yield the cation
-
Conflict: While the phenyl ring stabilizes the charge, the
-nitro group is a strong electron-withdrawing group (EWG). Through the inductive effect (-I), it pulls electron density away from the cationic center, significantly raising the energy of the transition state leading to ionization. -
Result: Solvolysis rates are orders of magnitude lower than BnCl.
Visualization of Reactivity Barriers
The following diagram illustrates the kinetic barriers preventing CMNB from reacting compared to the low-energy pathways available to BnCl.
Figure 1: Kinetic pathway analysis showing the blockage of both
Experimental Validation Protocols
To empirically verify the reactivity difference, use the following self-validating competition experiments.
Experiment A: Finkelstein Reaction ( Probe)
This protocol tests susceptibility to backside attack using Iodide (
Reagents:
-
Sodium Iodide (NaI), 15% w/v in anhydrous Acetone.
-
Substrates: Benzyl Chloride, CMNB.
Protocol:
-
Prepare two clean, dry test tubes.
-
Add 1 mL of the NaI/Acetone solution to each tube.
-
Add 2 drops of Benzyl Chloride to Tube A.
-
Add 2 drops of CMNB to Tube B.
-
Observe:
-
Tube A: Immediate formation of a white precipitate (NaCl) indicates rapid
reaction. Sodium chloride is insoluble in acetone. -
Tube B: Solution remains clear. No precipitate forms even after 30 minutes, confirming steric inhibition of
.
-
-
Validation: Heat Tube B to 50°C. If no precipitate forms, the steric blockade is confirmed as absolute under standard conditions.
Experiment B: Silver Nitrate Solvolysis ( Probe)
This protocol tests the ease of carbocation formation. Silver ions (
Reagents:
-
Silver Nitrate (
), 1% w/v in Ethanol. -
Substrates: Benzyl Chloride, CMNB.
Protocol:
-
Prepare two test tubes.
-
Add 1 mL of ethanolic
to each. -
Add 2 drops of Benzyl Chloride to Tube A.
-
Add 2 drops of CMNB to Tube B.
-
Observe:
-
Tube A: Rapid formation of a heavy white precipitate (AgCl) within seconds to 1 minute.
-
Tube B: Solution remains clear or develops slight turbidity only after prolonged heating (hours), confirming the instability of the
-nitro carbocation.
-
Alternative Reactivity: The Exception
While CMNB is inert to standard nucleophilic substitution, researchers must be aware of its potential reactivity toward Single Electron Transfer (SET) mechanisms.
Nitro groups are excellent electron acceptors. In the presence of specific nucleophiles (e.g., lithium 2-nitropropan-2-ide or thiolates), the reaction may proceed via a Radical Nucleophilic Substitution (
Pathway:
-
SET: Nucleophile donates an electron to the Nitro group
-system. -
Dissociation: The radical anion loses
to form a benzylic radical. -
Coupling: The radical reacts with the nucleophile.
Note: This requires specific anaerobic conditions and soft nucleophiles, distinct from the standard hydrolysis/substitution chemistry where BnCl excels.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text validating steric retardation in neopentyl systems and benzylic reactivity).
- Kornblum, N. (1982). Nucleophilic Substitution at Saturated Carbon. The Chemistry of Amino, Nitroso, Nitro and Related Groups. (Authoritative source on nitro-group neighboring effects and mechanisms).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl Chloride. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Substitution of Benzylic Halides. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (1-Chloro-2-methyl-2-nitropropyl)benzene
Executive Summary & Risk Profile
Warning: (1-Chloro-2-methyl-2-nitropropyl)benzene is a benzylic chloride derivative containing a tertiary nitro group .[1] This structural combination presents a dual-hazard profile that exceeds standard organic solvent handling requirements.[1]
Unlike generic laboratory reagents, this compound possesses two distinct threat vectors:
-
The Benzylic Chloride Motif: chemically reactive and likely a severe lachrymator (tear gas agent) and corrosive to mucous membranes.
-
The Nitro Group: Introduces potential for methemoglobinemia (toxicity via skin absorption/inhalation) and thermal instability.[1]
Core Directive: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. All handling must occur within a certified fume hood. Zero skin contact is the only acceptable standard.
Personal Protective Equipment (PPE) Matrix
Standard nitrile exam gloves are insufficient for prolonged handling of chlorinated aromatics due to rapid permeation (often <5 minutes).[1] The following PPE configuration is mandatory for all synthesis and isolation steps.
| Protection Zone | Mandatory Equipment | Technical Rationale (The "Why") |
| Hand Protection (Primary) | Silver Shield® (EVOH/PE Laminate) or Viton® gloves.[1] | Chlorinated aromatics permeate nitrile and latex rapidly.[2] Laminate films provide >4-hour breakthrough time.[1] |
| Hand Protection (Outer) | 5-8 mil Nitrile (Disposable).[1] | Acts as a mechanical barrier to protect the inner laminate glove from tears and provides grip. Change immediately upon splash.[3] |
| Respiratory | Fume Hood (Face velocity 80–100 fpm).[1] | Primary Control. If work outside hood is unavoidable (e.g., scale-up), a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required.[1] |
| Eye/Face | Chemical Splash Goggles + Face Shield .[1] | Benzylic chlorides are lachrymators. Vapors alone can cause temporary blindness/severe irritation. Safety glasses are inadequate. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) over cotton.[1] | Standard cotton coats absorb liquids, holding the toxic nitro compound against the skin. Tyvek repels splashes. |
Operational Workflow: Step-by-Step
This protocol utilizes a Self-Validating System : each step includes a check to ensure the previous step was successful before proceeding.[1]
Phase 1: Pre-Operational Engineering Check
-
Verify Airflow: Confirm fume hood monitor reads between 80 and 100 fpm .
-
Validation: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45° angle.
-
-
Quench Preparation: Prepare a neutralization bath (typically 10% aqueous sodium carbonate or dilute ammonia) before opening the reagent bottle.
-
Logic: In the event of a spill, you cannot waste time searching for neutralizers while vapors expand.
-
Phase 2: Handling & Synthesis
-
Double-Glove Protocol: Don Silver Shield gloves first, followed by Nitrile gloves.[1] Tape the cuff of the outer glove to the lab coat to bridge the wrist gap.
-
Transfer Technique:
-
Solids: Use a disposable anti-static spatula.[1] Avoid metal spatulas if shock sensitivity is unverified (common precaution for nitro compounds).
-
Liquids: Do not pour. Use a glass syringe or cannula transfer for volumes >10 mL. Pouring increases surface area for vaporization and splash risk.
-
-
Lachrymator Control: Keep all receiving vessels chilled (0°C) during transfer to lower vapor pressure.
-
Validation: If you smell a sharp, acrid odor or feel eye irritation, the containment is breached. Stop immediately, close sash, and evacuate.
-
Phase 3: Decontamination & Disposal[1]
-
Primary Decon: Rinse all glassware inside the hood with Acetone, followed by the quench solution (10% Na2CO3).
-
Logic: Hydrolyzes the reactive benzylic chloride bond before glassware leaves the hood.
-
-
Waste Segregation:
Emergency Response Architecture
| Scenario | Immediate Action | Mechanism of Action |
| Skin Contact | Wash with soap and water for 15 min.[1][4] Do NOT use alcohol. | Alcohol increases skin permeability, accelerating the absorption of the nitro compound into the bloodstream. |
| Eye Exposure | Flush for 15 min. Force eyelids open. | Benzylic halides hydrolyze to produce HCl on the eye surface; immediate dilution is critical to prevent corneal scarring. |
| Spill (>10 mL) | Evacuate lab. Do not attempt cleanup alone.[5][6] | High vapor concentration can overwhelm standard lab ventilation. Requires HazMat team with SCBA. |
Visualized Safety Pathway
The following diagram illustrates the critical decision nodes for handling this compound safely.
Figure 1: Critical path workflow for handling (1-Chloro-2-methyl-2-nitropropyl)benzene, ensuring engineering controls and PPE are validated before chemical exposure.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
PubChem. (2023).[1] Compound Summary: Chlorinated Nitrobenzenes (Class Hazard Data). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Guide. US Department of Labor.
-
Forsberg, K., et al. (2020). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (Referenced for Laminate vs. Nitrile permeation data regarding chlorinated hydrocarbons).
Sources
- 1. 1-Chloro-2-(chloromethyl)-4-nitrobenzene | C7H5Cl2NO2 | CID 286563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. questron.ca [questron.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
